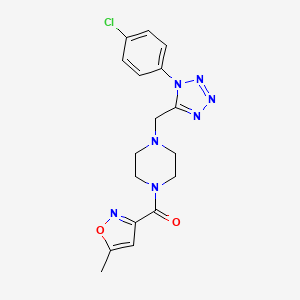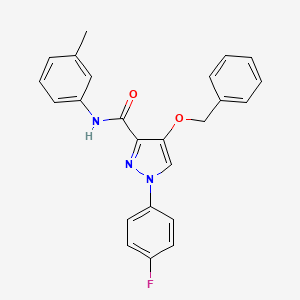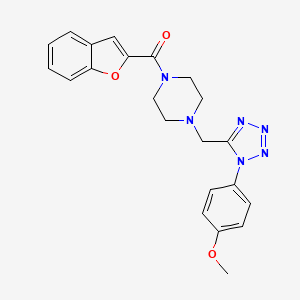
3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It has a molecular weight of 176.62 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, with its structural complexity, has been a subject of research for its synthesis and potential applications. In a study focused on the synthesis and structural characterization of similar derivatives, 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and fully characterized, revealing their potential for antiparasitic activity against Trypanosoma cruzi with low cytotoxicity and moderate activity against Plasmodium falciparum. These compounds, particularly derivatives 3 and 9, were identified as lead scaffolds for further optimization in antiparasitic drug development. The study highlighted the importance of the benzenesulfonyl group in these derivatives for their biological activity, emphasizing the potential of such compounds in medicinal chemistry (Pagliero et al., 2010).
Anticancer Applications
Another study explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline moiety, common in biologically active molecules, was modified to create analogs with various electronic, steric, and lipophilic properties. These analogs showed promising in vitro anticancer activity on breast cancer cell lines, suggesting their potential as novel anticancer drugs. The research underscores the significance of structural modifications in enhancing the biological activity of such compounds, offering insights into the development of more effective anticancer therapies (Redda et al., 2010).
Fluorescent Probes and Optical Applications
The development of fluorescent probes for biological and chemical sensing is another area where derivatives of this compound have found applications. A study on the synthesis of a caged Zn2+ probe using a benzenesulfonyloxy derivative demonstrated its utility in detecting Zn2+ ions through fluorescence enhancement upon complexation with Zn2+. This research not only contributed to the understanding of metal ion sensing mechanisms but also highlighted the potential of such compounds in creating sensitive and selective fluorescent probes for bioimaging and analytical applications (Aoki et al., 2008).
Mécanisme D'action
Mode of Action
It is known that many benzenesulfonyl derivatives act as competitive inhibitors of various enzymes . They interact with their targets and cause changes that can inhibit the normal function of the enzyme. The specific interactions and changes caused by this compound need to be investigated further.
Safety and Hazards
Orientations Futures
Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZLKHZEUFZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)

![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)
![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)
![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)
![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)